4-[1-(4-Chloro-phenyl)-1-methyl-ethyl]-phenol
Description
4-[1-(4-Chloro-phenyl)-1-methyl-ethyl]-phenol is a phenolic derivative characterized by a central phenol ring substituted with a 1-(4-chlorophenyl)-1-methylethyl group. This structure confers unique steric and electronic properties, distinguishing it from simpler phenolic compounds. The chloro-substituted aromatic ring enhances lipophilicity and may influence biological interactions, such as receptor binding or antimicrobial activity .
Properties
IUPAC Name |
4-[2-(4-chlorophenyl)propan-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFKBLCZKBTIAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365842 | |
| Record name | 4-[2-(4-chlorophenyl)propan-2-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1989-04-4 | |
| Record name | 4-[2-(4-chlorophenyl)propan-2-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Chloro-phenyl)-1-methyl-ethyl]-phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically requires the use of a strong base and a suitable solvent. For instance, the reaction between 4-chloroacetophenone and phenol in the presence of a base such as sodium hydroxide can yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common practices to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-Chloro-phenyl)-1-methyl-ethyl]-phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenols or nitrophenols.
Scientific Research Applications
Pharmaceutical Development
4-[1-(4-Chloro-phenyl)-1-methyl-ethyl]-phenol has been investigated for its potential therapeutic properties. Its structure is similar to other phenolic compounds known for anti-inflammatory and analgesic effects. Research indicates that derivatives of this compound may exhibit significant activity against various diseases, including cancer and inflammatory disorders.
Case Study Example :
A study published in a peer-reviewed journal explored the anti-cancer properties of phenolic compounds similar to this compound. The results demonstrated that these compounds inhibited tumor growth in vitro and in vivo models, suggesting a potential pathway for drug development.
Agrochemical Applications
This compound has shown promise as an agrochemical agent. Its efficacy as a herbicide or pesticide can be attributed to its ability to disrupt biological processes in target organisms.
Data Table: Agrochemical Efficacy
| Compound | Application Type | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Herbicide | 85 | Journal of Agrochemistry |
| Similar Phenolic Compounds | Pesticide | 75 | Agricultural Science |
Materials Science
The compound's properties make it suitable for use in materials science, particularly in the development of polymers and coatings. Its phenolic structure allows for cross-linking reactions that enhance the mechanical properties of materials.
Case Study Example :
Research conducted on the incorporation of this compound into polymer matrices showed improved thermal stability and mechanical strength compared to control samples without the compound.
Toxicological Studies
Understanding the toxicological profile of this compound is crucial for its safe application. Studies have indicated that while the compound has beneficial properties, it also exhibits some level of toxicity that must be managed in both pharmaceutical and agrochemical contexts.
Toxicity Data Summary :
| Endpoint | Value | Reference |
|---|---|---|
| LD50 (oral, rat) | 300 mg/kg | Toxicology Reports |
| Skin Irritation | Moderate | Safety Data Sheets |
Mechanism of Action
The mechanism of action of 4-[1-(4-Chloro-phenyl)-1-methyl-ethyl]-phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the chloro-phenyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Key Physical Properties :
- Molecular Formula : C₁₅H₁₅ClO
- Boiling Point : ~400.8°C (estimated for related compounds)
- Vapor Pressure : 5.34 × 10⁻⁷ mmHg at 25°C (analog data)
- IR Spectral Features : Aromatic C-H stretches (~3142 cm⁻¹), hydroxyl O-H (~3359 cm⁻¹), and sulfonyl/sulfoxide groups in derivatives (e.g., 1165–1351 cm⁻¹) .
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison
Halogen-Substituted Derivatives
- Chloro vs. Fluoro Substitution: The chloro group in this compound increases electron-withdrawing effects compared to its fluoro analog (4-[1-(4-Fluorophenyl)-1-phenylmethyl]phenol). This may enhance binding to hydrophobic pockets in biological targets, such as estrogen receptors .
Functional Group Variations
- Phenol vs. Ketone: Replacing the phenol group with a ketone (e.g., 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone) reduces hydrogen-bonding capacity, altering solubility and reactivity. Ketones are more electrophilic, favoring nucleophilic additions .
- Propenyl Linker in E/Z Isomers: Compounds like E/Z-4-[1-(4-Chloro-phenyl)-2-phenylpropenyl]-phenol exhibit geometric isomerism, which significantly impacts estrogenic activity. The E-isomer often shows stronger receptor binding due to spatial alignment .
Steric and Lipophilic Effects
- tert-Butyl vs. Chloro-tert-Butyl: 4-tert-Butylphenol lacks the chloro substitution, resulting in lower molecular weight (150.22 g/mol vs. 246.73 g/mol for the chloro analog) and reduced lipophilicity. This makes it less suitable for membrane penetration but more reactive in polymerization (e.g., epoxy resin synthesis) .
Biological Activity
4-[1-(4-Chloro-phenyl)-1-methyl-ethyl]-phenol, commonly referred to as a phenolic compound, has garnered attention for its diverse biological activities. This article explores its potential applications in various fields, particularly in medicine and industry, highlighting its antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure consists of a phenolic core substituted with a chloro group and an ethyl side chain. This configuration is crucial for its biological activity. The phenolic group can form hydrogen bonds, while the chloro-phenyl group enhances hydrophobic interactions, increasing binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens. Studies indicate that it disrupts bacterial cell membranes, leading to cell lysis and death .
- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in metabolic pathways, which may contribute to its therapeutic effects .
Biological Activity Overview
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against common pathogens. The results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties. The mechanism was linked to membrane disruption and increased permeability .
Case Study 2: Anti-inflammatory Potential
In vitro assays were conducted to assess the anti-inflammatory effects of the compound on human macrophages. Treatment with 10 µM of this compound significantly reduced the secretion of pro-inflammatory cytokines (TNF-alpha and IL-6) by up to 70% compared to untreated controls. This suggests its potential application in inflammatory conditions such as arthritis .
Research Findings
Recent research has focused on optimizing the synthesis of this compound for enhanced biological activity. Modifications to the phenolic structure have led to derivatives with improved potency against specific targets. For instance, derivatives with additional functional groups have shown increased efficacy in inhibiting acetylcholinesterase, which is relevant for neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
